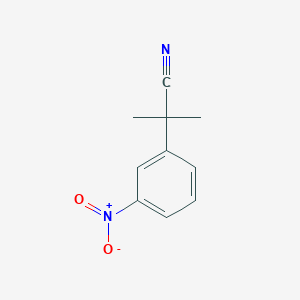

2-Methyl-2-(3-nitrophenyl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

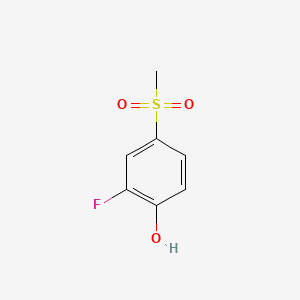

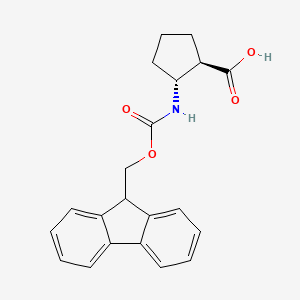

The molecular formula of 2-Methyl-2-(3-nitrophenyl)propanenitrile is C10H10N2O2 . The InChI code is 1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

2-Methyl-2-(3-nitrophenyl)propanenitrile is a solid at room temperature . It has a molecular weight of 190.2 and a boiling point of 307.4±17.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

2-Methyl-2-(3-nitrophenyl)propanenitrile and related compounds have been studied for their crystal structures, providing insights into their molecular configurations and interactions. For instance, research by Sharma et al. (2014) focused on the crystal structure of compounds similar to 2-Methyl-2-(3-nitrophenyl)propanenitrile, revealing details about hydrogen bonding and molecular interactions within crystals. These structural analyses are crucial for understanding the material properties and potential applications in fields like materials science and pharmaceuticals (Sharma et al., 2014).

Synthetic Chemistry

Compounds structurally related to 2-Methyl-2-(3-nitrophenyl)propanenitrile have been synthesized for various applications, including the development of new pharmaceuticals and materials. Sedlák et al. (2005) described the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from related nitriles, showcasing the versatility of these compounds in synthetic organic chemistry (Sedlák et al., 2005).

Antimicrobial Studies

Research into the antimicrobial properties of compounds derived from 2-Methyl-2-(3-nitrophenyl)propanenitrile indicates potential applications in developing new antibacterial and antifungal agents. For example, Desai et al. (2017) synthesized derivatives and evaluated their efficacy against various microorganisms, highlighting the potential for these compounds in medical applications (Desai et al., 2017).

Catalysis and Chemical Transformations

Compounds like 2-Methyl-2-(3-nitrophenyl)propanenitrile play a role in catalysis and chemical transformations, contributing to the development of new synthetic methodologies. Acosta-Ramírez et al. (2008) explored the isomerization of related nitriles, demonstrating the compounds' utility in facilitating chemical reactions, which is vital for manufacturing and synthetic chemistry (Acosta-Ramírez et al., 2008).

Environmental Biodegradation

The biodegradation of nitrophenol derivatives, including those structurally similar to 2-Methyl-2-(3-nitrophenyl)propanenitrile, has been studied for environmental remediation purposes. Bhushan et al. (2000) investigated the degradation of methyl-nitrophenol by Ralstonia sp., indicating the potential of microbial processes in breaking down toxic compounds in the environment (Bhushan et al., 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-2-(3-nitrophenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRQAESAYXPEBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573879 |

Source

|

| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(3-nitrophenyl)propanenitrile | |

CAS RN |

915394-28-4 |

Source

|

| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)

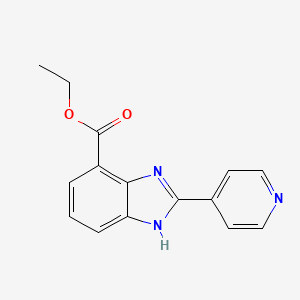

![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)

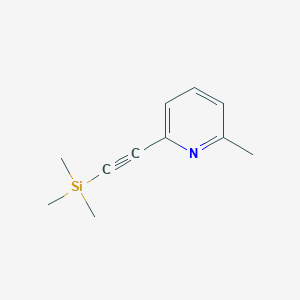

![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)